The Ergosterol Biosynthesis Pathway in Saccharomyces cerevisiae: A Technical Guide for Researchers
The Ergosterol Biosynthesis Pathway in Saccharomyces cerevisiae: A Technical Guide for Researchers
An in-depth exploration of the core ergosterol biosynthesis pathway in Saccharomyces cerevisiae, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. This guide details the enzymatic steps, regulatory networks, quantitative data, and key experimental protocols essential for studying this critical fungal metabolic pathway.
Ergosterol is the principal sterol in fungal cell membranes, playing a crucial role analogous to cholesterol in mammalian cells. It is essential for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[1][2][3][4] The biosynthesis of ergosterol is a complex, multi-step process that is a primary target for antifungal drugs.[1] This guide provides a detailed overview of the ergosterol biosynthesis pathway in the model organism Saccharomyces cerevisiae, offering a valuable resource for researchers investigating fungal physiology and developing novel antifungal therapies.
The Core Biosynthetic Pathway
The ergosterol biosynthesis pathway can be conceptually divided into three main stages: the mevalonate pathway, the synthesis of squalene, and the conversion of squalene to ergosterol. The entire process requires a significant investment of cellular energy, consuming at least 24 molecules of ATP and 16 molecules of NADPH for the synthesis of a single ergosterol molecule.[3]
The Mevalonate Pathway: From Acetyl-CoA to Farnesyl Pyrophosphate (FPP)
This initial stage of the pathway is highly conserved across eukaryotes and begins with the condensation of two molecules of acetyl-CoA.[3][5] The key enzymes and intermediates are summarized below:
-
Acetyl-CoA to Acetoacetyl-CoA: Catalyzed by acetoacetyl-CoA thiolase (Erg10p).
-
Acetoacetyl-CoA to HMG-CoA: Catalyzed by HMG-CoA synthase (Erg13p).
-
HMG-CoA to Mevalonate: This is a critical rate-limiting step, catalyzed by HMG-CoA reductase (Hmg1p and Hmg2p).[5]
-
Mevalonate to Mevalonate-5-phosphate: Catalyzed by mevalonate kinase (Erg12p).
-
Mevalonate-5-phosphate to Mevalonate-5-pyrophosphate: Catalyzed by phosphomevalonate kinase (Erg8p).
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Mevalonate-5-pyrophosphate to Isopentenyl-pyrophosphate (IPP): Catalyzed by mevalonate pyrophosphate decarboxylase (Erg19p/Mvd1p).
-
IPP to Dimethylallyl-pyrophosphate (DMAPP): Isomerization reaction catalyzed by IPP isomerase (Idi1p).
-
IPP and DMAPP to Geranyl-pyrophosphate (GPP): Catalyzed by farnesyl pyrophosphate synthetase (Erg20p).
-
GPP and IPP to Farnesyl-pyrophosphate (FPP): Also catalyzed by farnesyl pyrophosphate synthetase (Erg20p).
Squalene Synthesis
The first committed step towards sterol synthesis is the head-to-head condensation of two molecules of FPP to form squalene. This reaction is catalyzed by squalene synthase (Erg9p).
Post-Squalene Pathway: Conversion to Ergosterol
This final stage of the pathway involves a series of modifications to the squalene molecule, including epoxidation, cyclization, demethylations, desaturations, and reductions. Many of these reactions are oxygen-dependent.[1] The key steps are:
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Squalene to 2,3-Oxidosqualene: Catalyzed by squalene epoxidase (Erg1p), a major rate-limiting enzyme and a target for allylamine antifungal drugs.[6]
-
2,3-Oxidosqualene to Lanosterol: Cyclization reaction catalyzed by lanosterol synthase (Erg7p).
-
Lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol: C-14 demethylation catalyzed by lanosterol 14α-demethylase (Erg11p/Cyp51p), the target of azole antifungals.[7]
-
Subsequent demethylations at C-4: A series of reactions involving Erg25p, Erg26p, and Erg27p.
-
Formation of Zymosterol.
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Zymosterol to Fecosterol: C-24 methylation catalyzed by sterol C-24 methyltransferase (Erg6p).
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Fecosterol to Episterol: Δ8-Δ7 isomerization catalyzed by sterol C-8 isomerase (Erg2p).
-
Episterol to Ergosta-5,7,24(28)-trienol: C-5 desaturation catalyzed by sterol C-5 desaturase (Erg3p).
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Ergosta-5,7,24(28)-trienol to Ergosta-5,7,22,24(28)-tetraenol: C-22 desaturation catalyzed by sterol C-22 desaturase (Erg5p).
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Ergosta-5,7,22,24(28)-tetraenol to Ergosterol: C-24(28) reduction catalyzed by sterol C-24 reductase (Erg4p).
Regulation of Ergosterol Biosynthesis
The synthesis of ergosterol is tightly regulated to ensure membrane homeostasis and prevent the accumulation of toxic intermediates. This regulation occurs at multiple levels, including transcriptional control, feedback inhibition, and protein degradation.
Transcriptional Regulation
The expression of many ERG genes is coordinately regulated by the transcription factors Upc2p and Ecm22p.[1][2] These proteins bind to sterol regulatory elements (SREs) in the promoters of ERG genes, activating their transcription in response to low sterol levels. Oxygen and heme availability also play a critical role, with the heme-responsive transcription factor Hap1p influencing the expression of several ERG genes.[1] Under hypoxic conditions, the expression of some ERG genes is repressed by Rox1p and Mot3p.[1]
Feedback Inhibition and Protein Degradation
The activity of HMG-CoA reductase (Hmg1p and Hmg2p) is regulated by feedback inhibition. High levels of lanosterol, an intermediate in the pathway, can promote the degradation of Hmg2p. Similarly, squalene epoxidase (Erg1p) is subject to feedback regulation.
Quantitative Data
Gene Expression Changes in Response to Antifungal Treatment
The expression of ERG genes is significantly altered in response to treatment with antifungal drugs that target the pathway. For example, treatment with azoles, which inhibit Erg11p, leads to a general upregulation of many ERG genes as the cell attempts to compensate for the ergosterol depletion.
| Gene | Fold Change (Fluconazole Treatment) | Reference |
| ERG1 | Upregulated | [8] |
| ERG3 | Upregulated | [8] |
| ERG5 | Upregulated | [5] |
| ERG6 | Upregulated | [5] |
| ERG9 | Upregulated | [8] |
| ERG11 | Upregulated | [8][9] |
| ERG25 | Upregulated | [5] |
| UPC2 | Upregulated | [9] |
Note: The exact fold-change values can vary depending on the specific experimental conditions (drug concentration, time of exposure, and yeast strain).
Ergosterol Content in S. cerevisiae
The total ergosterol content in S. cerevisiae can vary depending on the strain and growth conditions.
| Strain | Condition | Ergosterol Content (mg/g DCW) | Reference |
| Wild-type | Standard growth | 3.4 - 7.8 | [10] |
| Engineered Strain | Overexpression of ARE2 | 10.0 | [10] |
| Engineered Strain | Overexpression of ARE2 and UPC2-1 | 16.7 | [10] |
| Engineered Strain | Overexpression of ARE2, UPC2-1, and ACC1 | 20.7 | [10] |
| Engineered Strain | Optimized fermentation | 29.5 | [10] |
DCW: Dry Cell Weight
Experimental Protocols
Sterol Extraction and Quantification
A common method for extracting and quantifying total sterols from yeast involves saponification followed by extraction with an organic solvent and analysis by gas chromatography-mass spectrometry (GC-MS).
Protocol: Total Sterol Extraction
-
Harvest yeast cells by centrifugation.
-
Wash the cell pellet with sterile distilled water.
-
Resuspend the pellet in an alcoholic potassium hydroxide solution (e.g., 25% KOH in 50% ethanol).[11]
-
Boil the cell suspension for 1 hour to saponify lipids.[11]
-
Cool the mixture to room temperature.
-
Extract the non-saponifiable lipids (containing sterols) by adding a mixture of water and a non-polar solvent (e.g., n-heptane or petroleum ether) and vortexing vigorously.
-
Separate the organic phase containing the sterols.
-
Evaporate the solvent and resuspend the sterol extract in a suitable solvent for analysis.
Protocol: Sterol Analysis by GC-MS
-
Derivatize the sterol extract (e.g., using BSTFA with TMCS) to increase volatility.
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
Use a temperature gradient to separate the different sterol species.
-
Detect and identify the sterols using a mass spectrometer by comparing their retention times and mass spectra to known standards.
Enzyme Assays
Protocol: Squalene Epoxidase (Erg1p) Activity Assay
This assay measures the conversion of radiolabeled squalene to squalene epoxide.
-
Prepare microsomal fractions from yeast cell lysates.
-
Set up a reaction mixture containing microsomal protein, buffer (e.g., Tris-HCl, pH 7.5), EDTA, FAD, NADPH, and a squalene 2,3-epoxide cyclase inhibitor (to prevent further metabolism of the product).[12]
-
Initiate the reaction by adding radiolabeled squalene (e.g., [³H]squalene).[12]
-
Incubate the reaction at 30°C.
-
Stop the reaction and extract the lipids.
-
Separate the lipids by thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled squalene epoxide formed using a scintillation counter.
Conclusion
The ergosterol biosynthesis pathway is a fundamental process in Saccharomyces cerevisiae and other fungi, making it a compelling target for both basic research and clinical applications. A thorough understanding of the enzymes, regulation, and experimental methodologies associated with this pathway is crucial for advancing our knowledge of fungal biology and for the development of new antifungal strategies. This technical guide provides a solid foundation for researchers embarking on or continuing their investigations into this vital metabolic pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Genome-Wide Expression Patterns in Saccharomyces cerevisiae: Comparison of Drug Treatments and Genetic Alterations Affecting Biosynthesis of Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Upregulation of ERG Genes in Candida Species by Azoles and Other Sterol Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of ERG gene expression in fluconazole-resistant human and animal isolates of Trichophyton verrucosum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of Vitamin D2 and Ergosterol in Yeast-Based Supplements Using High-Performance Liquid Chromatography with Ultraviolet Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Combined Biosynthetic Pathway Engineering and Storage Pool Expansion for High-Level Production of Ergosterol in Industrial Saccharomyces cerevisiae [frontiersin.org]
- 12. Dual Localization of Squalene Epoxidase, Erg1p, in Yeast Reflects a Relationship between the Endoplasmic Reticulum and Lipid Particles - PMC [pmc.ncbi.nlm.nih.gov]
